3-(1H-pyrrol-1-yl)piperidine
Overview
Description
3-(1H-pyrrol-1-yl)piperidine is a heterocyclic organic compound that features a piperidine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
The action environment of a compound can be influenced by various factors, including pH, temperature, and the presence of other substances. For example, the presence of an acid in the hydrogenation of pyrroles and a series of other heterocycles can influence the potency of amine type catalytic poisons and enable more complete hydrogenation .
Biochemical Analysis
Biochemical Properties
3-(1H-pyrrol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. It can also alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and neuroprotective activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by organic cation transporters, facilitating its entry into cells. Once inside, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-1-yl)piperidine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction is carried out in the presence of palladium on carbon as a catalyst and hydrochloric acid to facilitate the hydrogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium on carbon as a catalyst and hydrochloric acid ensures high yields and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrrol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Catalytic hydrogenation can reduce the pyrrole ring to a pyrrolidine ring.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Electrophiles such as halogens or alkylating agents
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-(pyrrolidin-1-yl)piperidine.
Substitution: Various substituted pyrrole derivatives
Scientific Research Applications
3-(1H-pyrrol-1-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar biological activities.
Piperidine: A six-membered nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Pyrrole: A five-membered aromatic ring with significant biological and medicinal importance
Uniqueness: 3-(1H-pyrrol-1-yl)piperidine is unique due to its fused ring structure, combining the properties of both pyrrole and piperidine. This fusion enhances its biological activity and potential therapeutic applications compared to its individual components .
Properties
IUPAC Name |
3-pyrrol-1-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h1-2,6-7,9-10H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVVJUQLGSKKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309206 | |
Record name | 3-(1H-Pyrrol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169750-97-4 | |
Record name | 3-(1H-Pyrrol-1-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169750-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Pyrrol-1-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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